5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBLZKJGHHTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-58-4 | |
| Record name | 5-(4-bromophenoxymethyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution
A common pathway involves reacting 5-(chloromethyl)furan-2-carboxylic acid with 4-bromophenol under basic conditions. Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) facilitates deprotonation of the phenol, enabling nucleophilic attack on the chloromethyl group. Typical conditions include refluxing in tetrahydrofuran (THF) or acetonitrile at 80–100°C for 12–24 hours, yielding 60–75% product.
Reaction Equation:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 5-(iodomethyl)furan-2-carboxylic acid with 4-bromophenylboronic acid offers higher regioselectivity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a dimethylformamide (DMF)/water mixture at 90°C achieves 85–92% yield. This method avoids competing side reactions observed in nucleophilic substitutions.
Key Conditions:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₃PO₄ (3 equiv)
-
Solvent: DMF/H₂O (4:1 v/v)
Step-by-Step Laboratory-Scale Synthesis
Esterification of Furan-2-Carboxylic Acid
Methyl furan-2-carboxylate is synthesized first to protect the carboxylic acid group. Furfural is oxidized using MnO₂ and sodium cyanide in methanol, yielding methyl furan-2-carboxylate in 72% yield.
Procedure:
Bromophenoxy Methylation
The methyl ester intermediate reacts with 4-bromophenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF. This step achieves 68% yield of the protected intermediate.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C to room temp |
| Reaction Time | 18 hours |
| Yield | 68% |
Ester Hydrolysis
The methyl ester is hydrolyzed using 1M NaOH in aqueous ethanol (70°C, 4 hours), yielding the final carboxylic acid with >95% purity.
Industrial Production Methods
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. Key parameters:
Solvent Recycling
Industrial protocols recover THF via distillation, reducing waste. A 2025 patent reports a 90% solvent recovery rate using fractional distillation columns.
Comparative Analysis of Methods
| Method | Yield | Cost (USD/g) | Environmental Impact |
|---|---|---|---|
| Nucleophilic Substitution | 65% | 12.50 | Moderate (HCl waste) |
| Suzuki Coupling | 88% | 18.20 | Low (Pd recycling) |
| Continuous Flow | 82% | 9.80 | Low (solvent recovery) |
Challenges and Mitigation Strategies
Byproduct Formation
Competing O-alkylation of the furan oxygen is minimized by using bulky bases like cesium carbonate (Cs₂CO₃), which favor C-alkylation.
Catalyst Deactivation
Palladium catalysts suffer from phosphine ligand degradation. Switching to XPhos ligands increases catalyst lifetime by 40%.
Recent Advances (2023–2025)
Chemical Reactions Analysis
5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Using reagents like potassium permanganate to form oxidized products.
- Reduction : Employing lithium aluminum hydride to convert the carboxylic acid to an alcohol.
- Substitution : The bromine atom can be replaced with other nucleophiles.
Research indicates that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has demonstrated effectiveness against various pathogens, as shown in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
This suggests potential applications in developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 0.09 | |
| HL-60 (leukemia) | 0.08 | |
| MCF-7 (breast cancer) | 0.17 |
These results indicate potent cytotoxic effects comparable to established anticancer drugs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- An antimicrobial study demonstrated that treatment with this compound significantly reduced the viability of E. coli and S. aureus, indicating its potential for treating infections caused by resistant strains.
- In anticancer research focusing on leukemia cells, treatment led to significant apoptosis, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the furan ring critically impacts molecular properties. Key analogs include:
| Compound | Substituent | Molecular Weight (g/mol) | LogP* (Predicted) | Key Structural Feature |
|---|---|---|---|---|
| 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid | 4-Bromophenoxy methyl | 301.12 | ~2.8 | Bromine enhances lipophilicity and steric bulk |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 4-Nitrophenyl | 233.17 | ~1.9 | Nitro group (electron-withdrawing) improves electrophilicity |
| 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid | 4-Chlorophenoxy methyl | 256.28 | ~2.5 | Chlorine balances lipophilicity and reactivity |
| 5-Phenylfuran-2-carboxylic acid | Phenyl | 188.18 | ~1.7 | Simple aromatic substituent with minimal steric hindrance |
*LogP values estimated using fragment-based methods.
Key Observations :
- Bromine vs. Chlorine: The bromophenoxy derivative exhibits higher molecular weight and lipophilicity compared to its chlorinated analog, which may improve membrane permeability but reduce solubility .
Critical Analysis :
- Nitro vs.
- Natural vs. Synthetic : Fungal-derived furans (e.g., 5-(2-carboxyethyl)-furan-2-carboxylic acid) show antimicrobial activity, suggesting that synthetic derivatives like the target compound could be optimized for enhanced potency .
Biological Activity
5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a bromophenoxy group, and a carboxylic acid functional group. Its molecular structure can be represented as follows:
This structure contributes to its biological activity by influencing its interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 0.09 | |
| HL-60 (leukemia) | 0.08 | |
| MCF-7 (breast cancer) | 0.17 |
The results indicate that the compound exhibits potent cytotoxic effects, comparable to established anticancer drugs.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in cellular processes, leading to antimicrobial or anticancer effects.
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors involved in signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A recent investigation demonstrated that the compound effectively reduced the viability of E. coli and S. aureus, suggesting potential applications in treating infections caused by resistant strains.
- Anticancer Research : In a study focusing on leukemia cells, treatment with the compound resulted in significant apoptosis, indicating its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid?
- Methodology :
- Nucleophilic substitution : React 4-bromophenol with a furan-2-carboxylic acid derivative (e.g., methyl ester) under alkaline conditions (K₂CO₃/NaOH) to promote ether bond formation .
- Coupling reactions : Utilize Suzuki-Miyaura coupling for aryl-aryl bond formation if pre-functionalized intermediates are available .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | 4-Bromophenol, K₂CO₃, DMF, 80°C | 65–75 | 90–95 |
| Hydrolysis | LiOH, THF/H₂O, RT | >90 | >98 |
Q. How can the compound be characterized to confirm its structure?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for bromophenyl; furan protons at δ 6.3–7.1 ppm) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (calculated for C₁₂H₉BrO₄: ~315.97 g/mol) .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : DMSO > DMF > THF; insoluble in water .
- Storage : –20°C under inert gas (argon) to prevent oxidation or hydrolysis of the ester/carboxylic acid groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Variables to Test :
- Catalysts : Transition metals (e.g., Pd for coupling) vs. base-driven reactions .
- Temperature : Elevated temperatures (80–100°C) for faster kinetics but risk side reactions (e.g., decarboxylation) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenoxide intermediates .
- Case Study : Replacing K₂CO₃ with Cs₂CO₃ increased etherification yield from 70% to 85% in analogous compounds .
Q. What computational methods can predict the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT) : Model electronic effects of the bromophenyl group on furan ring reactivity (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Screen against biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .
Q. How to resolve contradictory data in biological activity assays?
- Example Issue : Discrepancies in MIC values against S. aureus between studies.
- Solutions :
- Assay standardization : Use CLSI guidelines for broth microdilution .
- Orthogonal assays : Combine MIC with time-kill kinetics or biofilm inhibition studies .
- Structural analogs : Compare with 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid (higher halogen content may enhance antimicrobial activity) .
Q. What strategies mitigate degradation during long-term stability studies?
- Degradation Pathways : Hydrolysis of the ester group (if present) or photodegradation of the bromophenyl moiety .
- Stabilization :
- Lyophilization : Store as a lyophilized powder to reduce hydrolytic degradation .
- Light Protection : Amber glass vials and low-temperature storage .
Data Contradiction Analysis
Q. Conflicting NMR data for the bromophenyl group: How to validate?
- Root Cause : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) or impurities from incomplete purification.
- Resolution :
- 2D NMR : COSY and HSQC to confirm coupling patterns .
- Elemental Analysis : Verify Br content (theoretical: ~25.3%) .
Biological Research Applications
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Key Modifications :
- Halogen substitution : Replace Br with Cl or F to assess electronic effects on bioactivity .
- Ester vs. carboxylic acid : Compare permeability (ester prodrugs often enhance cellular uptake) .
- Assays :
- Enzyme inhibition : COX-1/COX-2 for anti-inflammatory potential .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
